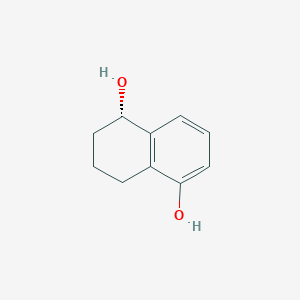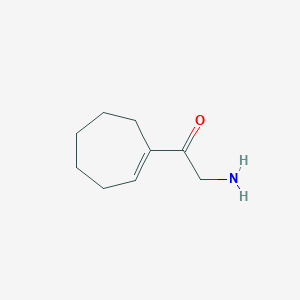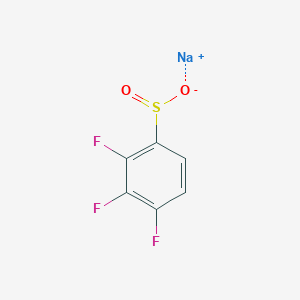
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene backbone and two hydroxyl groups at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, catalytic hydrogenation of 1,5-dihydroxynaphthalene can yield the desired compound. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield 1,5-naphthoquinone, while reduction with Pd/C can produce various tetrahydronaphthalene derivatives.
科学的研究の応用
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activities, signaling pathways, and cellular processes.
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydronaphthalene-1,2-diol: Similar structure but with hydroxyl groups at positions 1 and 2.
1,2,3,4-tetrahydronaphthalene-1,4-diol: Hydroxyl groups at positions 1 and 4.
1,2,3,4-tetrahydronaphthalene-1,6-diol: Hydroxyl groups at positions 1 and 6.
Uniqueness
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in its isomers or other similar compounds.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m0/s1 |
InChIキー |
MYIDTCFDQGAVFL-JTQLQIEISA-N |
異性体SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
正規SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)


amine](/img/structure/B13203627.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)


![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

